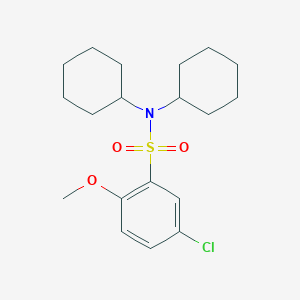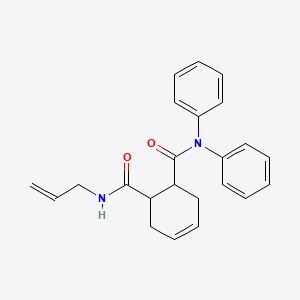![molecular formula C15H17NO3 B4897855 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine is a chemical compound that has been studied for its potential use in scientific research. It is a morpholine derivative that has been synthesized using various methods and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine involves its inhibition of acetylcholinesterase. By inhibiting this enzyme, the levels of acetylcholine in the brain are increased, leading to improved cognitive function. The compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine has been shown to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and antioxidant activity, it has been shown to have anti-inflammatory effects and to inhibit the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine in lab experiments is its potential as a treatment for Alzheimer's disease. Its activity as an acetylcholinesterase inhibitor and its neuroprotective effects make it a promising candidate for further research. However, one limitation is the variability in the yield of the synthesis method, which may make it difficult to obtain consistent results.
Orientations Futures
There are many future directions for the study of 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine. One direction is the development of more efficient synthesis methods to increase the yield and consistency of the compound. Another direction is the study of its potential as a treatment for other neurological diseases, such as Parkinson's disease and Huntington's disease. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine has been achieved using various methods. One method involves the reaction of 3-(6-methyl-1-benzofuran-3-yl)propanoic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). Another method involves the reaction of 3-(6-methyl-1-benzofuran-3-yl)propanal with morpholine in the presence of a reducing agent such as sodium borohydride (NaBH4). The yield of the synthesis method varies depending on the method used and the reaction conditions.
Applications De Recherche Scientifique
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine has been studied for its potential use in scientific research. It has been shown to have activity as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity makes it a potential candidate for the treatment of diseases such as Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Propriétés
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-2-3-13-12(10-19-14(13)8-11)9-15(17)16-4-6-18-7-5-16/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSOKKNQZVDMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Methyl-1-benzofuran-3-yl)acetyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4897783.png)
![1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4897787.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)

![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)
![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)

![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)

![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)
